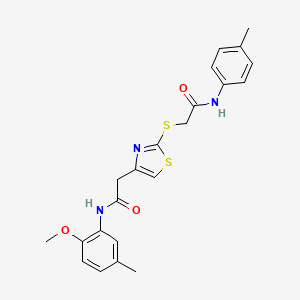

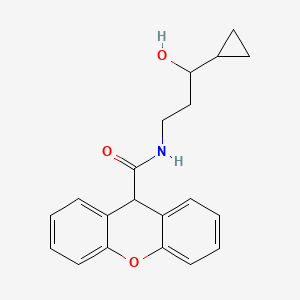

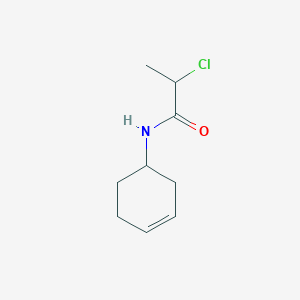

2-chloro-N-cyclohex-3-en-1-ylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

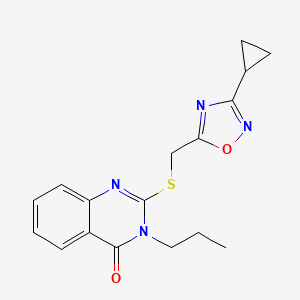

2-chloro-N-cyclohex-3-en-1-ylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. This compound is a derivative of cyclohexene and has a chlorine atom attached to it, making it a chlorinated derivative.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Reactions

The study of cyclopropanation reactions, a key application of 2-chloro-N-cyclohex-3-en-1-ylpropanamide, provides insights into reaction pathways and mechanisms. For instance, cyclopropanation of alkenes with metal carbenoids, including reactions involving Simmons-Smith reagents, demonstrates two competing pathways: methylene transfer and carbometalation. These reactions have been explored for their efficiency and selectivity, contributing to organic synthesis methodologies (Nakamura, Hirai, & Nakamura, 2003).

Catalytic Processes

The enhancement of productivity in bi-enzymatic convergent cascade systems for the synthesis of ε-caprolactone showcases the application of this compound in catalysis. Through design of experiments and biphasic systems, researchers have optimized reaction conditions to increase yield, demonstrating the compound's role in facilitating efficient and selective catalytic processes (Bornadel, Hatti-Kaul, Hollmann, & Kara, 2016).

Mechanistic Studies

Mechanistic studies of chemical reactions involving this compound contribute to a deeper understanding of reaction dynamics and pathways. For example, the detailed examination of the Simmons-Smith reaction pathways offers valuable insights into the cyclopropanation mechanism, highlighting the role of 1,2-chlorine migration and five-centered bond alternation. These findings are crucial for developing more efficient synthetic routes and understanding reaction kinetics (Nakamura, Hirai, & Nakamura, 2003).

Propiedades

IUPAC Name |

2-chloro-N-cyclohex-3-en-1-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-3,7-8H,4-6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGQMGGQXUCRJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCC=CC1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.